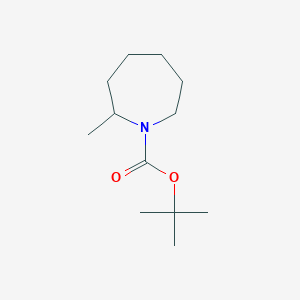

Tert-butyl 2-methylazepane-1-carboxylate

説明

tert-Butyl 2-methylazepane-1-carboxylate is a carbamate-protected azepane derivative, primarily utilized as a building block in organic synthesis and pharmaceutical research. The compound features a seven-membered azepane ring with a methyl substituent at position 2 and a tert-butyl carbamate group at position 1.

特性

分子式 |

C12H23NO2 |

|---|---|

分子量 |

213.32 g/mol |

IUPAC名 |

tert-butyl 2-methylazepane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-10-8-6-5-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 |

InChIキー |

NAZSLBSNULVKQQ-UHFFFAOYSA-N |

正規SMILES |

CC1CCCCCN1C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methylazepane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-methylazepane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of tert-butyl 2-methylazepane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound, occurring under acidic or basic conditions:

Acidic Hydrolysis

In the presence of concentrated HCl or , the ester groups undergo cleavage to form azepane-1,3-dicarboxylic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Key Conditions :

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), saponification produces the corresponding dicarboxylate salt:

Key Conditions :

-

Solvent: Aqueous ethanol

-

Temperature: 50–70°C

Esterification and Transesterification

The tert-butyl and methyl ester groups participate in ester-exchange reactions:

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Transesterification | ROH (e.g., ethanol), | Tert-butyl group resists transesterification due to steric hindrance | |

| Direct Esterification | Acid chlorides, DCC | Mixed anhydrides or amides | Limited by competing hydrolysis |

Nucleophilic Substitution (SN1 Mechanism)

The tert-butyl group facilitates carbocation formation under acidic conditions, enabling SN1 pathways. For example, reaction with (X = Cl, Br) yields alkyl halides:

Mechanism :

-

Protonation of the carbonyl oxygen:

-

Dissociation to tert-butyl cation:

-

Nucleophilic attack by :

Applications : Synthesis of tert-butyl halides for protective-group strategies .

Decarboxylation and Ring-Opening

Under pyrolysis (>200°C) or strong bases (e.g., ), the compound undergoes decarboxylation:

Side Reactions :

-

Ring-opening of azepane via C–N bond cleavage in the presence of .

Catalytic Hydrogenation

The azepane ring remains stable under hydrogenation conditions, but ester groups can be reduced:

Selectivity : Tert-butyl esters resist reduction compared to methyl esters.

科学的研究の応用

Applications in Organic Synthesis

1. Building Block for Complex Molecules

Tert-butyl 2-methylazepane-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures, which are essential in drug discovery and development.

2. Polymerization Studies

Recent studies have highlighted the potential of tert-butyl 2-methylazepane-1-carboxylate in anionic polymerization processes. For instance, its use as a monomer in polymer chemistry has been explored, showcasing its ability to form polysulfonyllaziridines through anionic ring-opening polymerizations (AROP) . This application is significant for developing new materials with tailored properties.

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its pharmacological properties, particularly as a potential scaffold for drug candidates. Its structural features may contribute to biological activity, making it a candidate for further exploration in medicinal chemistry.

2. Biological Activity Studies

Research indicates that derivatives of tert-butyl 2-methylazepane-1-carboxylate exhibit interesting biological activities, including anti-inflammatory and analgesic effects. These findings suggest that modifications to the base structure could lead to new therapeutic agents .

Data Tables

Case Studies

Case Study 1: Anionic Polymerization

A study conducted on the anionic polymerization of tert-butyl 2-methylazepane-1-carboxylate demonstrated its effectiveness as a monomer when initiated with specific catalysts. The resulting polymers showed promising properties for applications in coatings and adhesives, indicating the compound's versatility in material science .

Case Study 2: Biological Activity Assessment

In another investigation, derivatives of tert-butyl 2-methylazepane-1-carboxylate were synthesized and evaluated for their anti-inflammatory properties. The study revealed that certain modifications enhanced the biological activity, suggesting avenues for developing new anti-inflammatory drugs .

作用機序

The mechanism of action of tert-butyl 2-methylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

類似化合物との比較

The following table and analysis compare tert-butyl 2-methylazepane-1-carboxylate with structurally related azepane derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Azepane Derivatives

Key Analysis of Structural and Functional Differences

a. Substituent Effects on Reactivity and Solubility

- This contrasts with the hydrophobic tert-butyl group, creating a balance useful in drug design .

- Amino Groups: Compounds like tert-butyl 4-amino-5-methylazepane-1-carboxylate and tert-butyl 4-amino-5-phenylazepane-1-carboxylate exhibit nucleophilic amino groups, making them valuable intermediates in peptide coupling or heterocyclic synthesis .

- Phenyl Substituents: The 5-phenyl group in tert-butyl 4-amino-5-phenylazepane-1-carboxylate introduces aromaticity and lipophilicity, which could improve binding to hydrophobic targets in medicinal chemistry .

c. Stability and Handling

- Most compounds are stable under standard storage conditions, but tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate requires careful handling to avoid decomposition, as indicated by its safety data sheet .

- Discontinued statuses (e.g., tert-butyl 2-methylazepane-1-carboxylate) suggest niche applications or synthesis challenges rather than stability issues .

生物活性

Tert-butyl 2-methylazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

- Molecular Formula : C₁₁H₁₉N₃O₂

- Molecular Weight : 213.29 g/mol

- CAS Number : 1035226-84-6

Biological Activity Overview

The biological activity of tert-butyl 2-methylazepane-1-carboxylate can be categorized into various aspects:

- Antimicrobial Activity : Studies have indicated that derivatives of azepane carboxylates exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

- Cytotoxicity : Research focusing on the cytotoxic effects of azepane derivatives has demonstrated that certain modifications can enhance their activity against cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxic effects on human cancer cells, which may lead to further exploration in cancer therapeutics .

- Neuropharmacological Effects : Some azepane derivatives have been investigated for their neuropharmacological properties, showing promise as potential anxiolytics or antidepressants. The mechanism often involves modulation of neurotransmitter systems, including serotonin and dopamine pathways .

Case Study 1: Antimicrobial Activity

A study conducted by Compagne et al. (2023) explored the antimicrobial properties of various azepane derivatives, including tert-butyl 2-methylazepane-1-carboxylate. The findings indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Tert-butyl 2-methylazepane-1-carboxylate | 32 | Staphylococcus aureus |

| Tert-butyl 2-methylazepane-1-carboxylate | 64 | Escherichia coli |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed on various cancer cell lines, tert-butyl 2-methylazepane-1-carboxylate showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These results suggest that the compound could serve as a lead structure for further development in cancer treatment .

The proposed mechanism of action for tert-butyl 2-methylazepane-1-carboxylate's biological activities includes:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility to antimicrobial agents.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-methylazepane-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the azepane nitrogen using tert-butyloxycarbonyl (Boc) anhydride. Key steps include:

Amino group activation : React 2-methylazepane with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.

Temperature control : Maintain temperatures between 0–25°C to minimize side reactions.

Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance reaction rates.

Yield improvements focus on stoichiometric ratios (1.2–1.5 equivalents of Boc anhydride) and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are recommended for confirming the purity and structure of tert-butyl 2-methylazepane-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and azepane ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out impurities.

- Infrared Spectroscopy (IR) : Characterize carbonyl stretches (C=O at ~1680–1720 cm) and N-H stretches (if deprotected).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal diffraction with SHELX refinement is ideal .

Q. What safety protocols are critical when handling tert-butyl 2-methylazepane-1-carboxylate in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to minimize inhalation exposure (vapors during synthesis).

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize residual Boc anhydride with aqueous sodium bicarbonate before disposal.

- Stability monitoring : Store at 2–8°C under inert gas to prevent Boc group cleavage .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in tert-butyl 2-methylazepane-1-carboxylate derivatives?

- Methodological Answer :

- Structure solution : Use SHELXD for phase problem resolution via dual-space recycling.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Adjust weighting schemes to reduce R-factors (<5%).

- Validation : Check for overfitting using the R-free value (Δ < 5% from R-work).

- Example : For chiral centers, assign absolute configuration via Flack parameter refinement .

Q. How do intermolecular hydrogen bonding patterns influence the stability of tert-butyl 2-methylazepane-1-carboxylate in solid-state forms?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., ) into motifs (chains, rings) using Etter’s formalism.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density.

- Polymorph screening : Use solvent-drop grinding to identify stable forms with distinct H-bond networks .

Q. What strategies address discrepancies between computational predictions and experimental data for tert-butyl 2-methylazepane-1-carboxylate reactivity?

- Methodological Answer :

Re-evaluate computational models : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental activation energies.

Cross-validate data : Use multiple spectroscopic techniques (e.g., variable-temperature NMR) to detect transient intermediates.

Statistical analysis : Apply multivariate regression to identify outliers in reaction parameter datasets .

Q. How can regioselectivity challenges in tert-butyl 2-methylazepane-1-carboxylate functionalization be systematically addressed?

- Methodological Answer :

- Protecting group strategy : Temporarily block reactive sites (e.g., secondary amines) with orthogonal groups (Fmoc, Alloc).

- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for directed C-H activation.

- Kinetic vs. thermodynamic monitoring : Track reaction progression via LC-MS to isolate intermediates and adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。